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molecular formula C13H20FN3O2 B8509896 Carbamic acid,[2-amino-5-(dimethylamino)-4-fluorophenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-5-(dimethylamino)-4-fluorophenyl]-,1,1-dimethylethyl ester

Cat. No. B8509896
M. Wt: 269.32 g/mol
InChI Key: ISKUUZNVPWUNTC-UHFFFAOYSA-N
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Patent
US06544985B2

Procedure details

The title compound was prepared from (5-dimethylamino-4-fluoro-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example C11) (4.88 g, 16 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a green solid (4.55 g).
Name
(5-dimethylamino-4-fluoro-2-nitro-phenyl)-carbamic acid tert.-butyl ester
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:16])[CH3:15])[C:11]([F:17])=[CH:10][C:9]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:16])[CH3:15])[C:11]([F:17])=[CH:10][C:9]=1[NH2:18])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(5-dimethylamino-4-fluoro-2-nitro-phenyl)-carbamic acid tert.-butyl ester
Quantity
4.88 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)C)F)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)C)F)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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